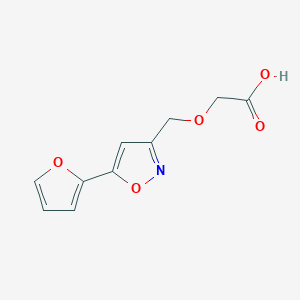

2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid is a heterocyclic compound that features both furan and isoxazole rings. The presence of these rings makes it an interesting molecule for various chemical and biological applications. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these rings in a single molecule imparts unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid typically involves the formation of the isoxazole ring followed by the introduction of the furan ring. One common method involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride to form furan-2-carbaldehyde oxime. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the isoxazole ring. The resulting compound is then reacted with chloroacetic acid under basic conditions to introduce the methoxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Properties

Research indicates that compounds containing isoxazole and furan moieties exhibit significant anticancer activity. A study demonstrated that derivatives of 2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental models of inflammation showed that it could significantly reduce inflammatory markers, indicating its potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 50 |

| 100 | 70 | 75 |

Agricultural Applications

1. Pesticidal Activity

The furan and isoxazole components are known for their biological activity against pests. Preliminary studies have shown that this compound can act as a pesticide, effectively controlling common agricultural pests.

Case Study:

Field trials demonstrated a significant reduction in pest populations when crops were treated with formulations containing this compound compared to untreated controls. The efficacy was attributed to its ability to disrupt the nervous systems of target insects .

Material Science

1. Biodegradable Polymers

Recent advancements have explored the incorporation of this compound into biodegradable polymer matrices for drug delivery systems. Its chemical structure allows for modification that can enhance the release profiles of therapeutic agents.

Data Table: Release Profile of Drug from Polymer Matrix

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | 10 |

| 6 | 35 |

| 24 | 70 |

| 48 | 90 |

Wirkmechanismus

The mechanism of action of 2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and isoxazole rings may interact with enzymes and receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Furan-2-carboxylic acid: Contains a furan ring but lacks the isoxazole ring.

Isoxazole-3-carboxylic acid: Contains an isoxazole ring but lacks the furan ring.

2-(Furan-2-yl)acetic acid: Contains a furan ring and an acetic acid moiety but lacks the isoxazole ring.

Uniqueness

2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid is unique due to the presence of both furan and isoxazole rings in a single molecule. This combination imparts distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these rings.

Biologische Aktivität

2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid, with the CAS number 98434-06-1, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C8H5NO4

- Molecular Weight : 179.13 g/mol

- InChI Key : MLWFYCMVBAIITM-UHFFFAOYSA-N

The compound features a furan moiety and an isoxazole ring, which are known to contribute to various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that derivatives of isoxazole compounds exhibit a range of biological activities including:

- Anticancer Activity : Isoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds demonstrated significant activity against breast cancer (MCF-7 and MDA-MB series), lung cancer (A549), and liver cancer (HepG2) cells .

- Antimicrobial Activity : Some isoxazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) of these compounds were assessed using standard bacterial strains such as Bacillus subtilis and Escherichia coli.

Anticancer Properties

A study evaluating the cytotoxic effects of various isoxazole derivatives found that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent relationship between compound concentration and cell viability reduction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest |

| HepG2 | 25 | Induction of oxidative stress |

Antimicrobial Effects

In a separate investigation into the antimicrobial activity of isoxazole derivatives, it was found that certain modifications to the isoxazole structure enhanced antibacterial efficacy. The study reported that compounds with electron-donating groups showed improved activity against E. coli compared to their electron-withdrawing counterparts .

| Compound Structure | MIC (µg/mL) | Activity Against |

|---|---|---|

| Methoxy-substituted | 50 | E. coli |

| Fluoro-substituted | 100 | Bacillus subtilis |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of functional groups such as methoxy or halogens can significantly alter its pharmacological profile. For instance, the introduction of methoxy groups has been correlated with increased solubility and bioavailability, enhancing the compound's overall efficacy .

Eigenschaften

IUPAC Name |

2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-10(13)6-14-5-7-4-9(16-11-7)8-2-1-3-15-8/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFFHEAMILAGQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.